synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide
synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide
An In-Depth Technical Guide to the Synthesis of N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway to N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, a substituted nitrobenzamide with potential applications in medicinal chemistry and materials science. N-substituted benzamides are a critical structural motif in numerous pharmacologically active compounds.[1][2] This document delineates a logical and efficient two-step synthetic strategy, commencing with the regioselective nitration of p-toluic acid to yield the key intermediate, 4-methyl-3-nitrobenzoic acid. Subsequent conversion to its acyl chloride followed by amide coupling with N-cyclohexyl-N-methylamine affords the target molecule. The guide provides detailed mechanistic insights, step-by-step experimental protocols, and a complete characterization framework, designed for researchers, chemists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Approach
The is most logically approached via the formation of the central amide bond. This disconnection, a standard retrosynthetic strategy, identifies two primary precursors: an activated derivative of 4-methyl-3-nitrobenzoic acid and the secondary amine, N-cyclohexyl-N-methylamine. This approach is advantageous as it utilizes common and well-understood chemical transformations.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The success of the final coupling reaction hinges on the efficient preparation of high-purity precursors.
Precursor I: 4-Methyl-3-nitrobenzoic Acid
4-Methyl-3-nitrobenzoic acid is a crucial intermediate, synthesized via the electrophilic aromatic substitution (nitration) of p-toluic acid.[3] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The nitration occurs primarily at the 3-position, which is ortho to the activating methyl group and meta to the deactivating carboxyl group, leading to the desired isomer in high yield.[3]
Table 1: Physicochemical Data of Precursor I Synthesis
| Property | p-Toluic Acid (Starting Material) | 4-Methyl-3-nitrobenzoic Acid (Product) |
| IUPAC Name | 4-Methylbenzoic acid | 4-Methyl-3-nitrobenzoic acid |
| CAS Number | 99-94-5 | 96-98-0 |
| Molecular Formula | C₈H₈O₂ | C₈H₇NO₄ |
| Molecular Weight | 136.15 g/mol | 181.15 g/mol |
| Appearance | White crystalline solid | Yellow crystalline powder |
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Preparation of Nitrating Mixture: In a 100 mL dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄). The mixing is highly exothermic; perform this step in an ice bath with continuous cooling and gentle swirling.
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Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.073 mol) of p-toluic acid in 50 mL of concentrated sulfuric acid. Stir until a clear solution is obtained.
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Reaction: Cool the flask containing the p-toluic acid solution to 0-5 °C using an ice-water bath. Begin the dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C. The addition should take approximately 30-45 minutes.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
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Work-up and Isolation: Pour the reaction mixture slowly and carefully over approximately 200 g of crushed ice in a large beaker with stirring. A yellow precipitate of 4-methyl-3-nitrobenzoic acid will form.
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Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this reaction is in the range of 70-85%.
Caption: Reaction scheme for the synthesis of the carboxylic acid precursor.
Precursor II: N-Cyclohexyl-N-methylamine
N-cyclohexyl-N-methylamine is a commercially available secondary amine.[4] For projects requiring its synthesis, common industrial methods include the reductive amination of cyclohexanone with methylamine or the methylation of cyclohexylamine.[5] For the purpose of this guide, it is assumed to be a starting material procured from a chemical supplier.
Table 2: Physicochemical Data of Precursor II
| Property | N-Cyclohexyl-N-methylamine |
| IUPAC Name | N-Methylcyclohexanamine |
| CAS Number | 100-60-7 |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
Core Synthesis: Amide Bond Formation
The final step involves the formation of the amide bond between the two precursors. The most direct and reliable method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the secondary amine.
Activation of Carboxylic Acid
To facilitate the nucleophilic attack by the amine, the carboxylic acid is activated by converting it to 4-methyl-3-nitrobenzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
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In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 10.0 g (0.055 mol) of 4-methyl-3-nitrobenzoic acid in 30 mL of thionyl chloride.
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Add a catalytic amount (2-3 drops) of N,N-dimethylformamide (DMF).
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Heat the mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution ceases.
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Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping) to yield the crude 4-methyl-3-nitrobenzoyl chloride as a yellow oil or low-melting solid. This product is typically used in the next step without further purification.
Amide Coupling Reaction
The acyl chloride is highly electrophilic and reacts rapidly with N-cyclohexyl-N-methylamine in a nucleophilic acyl substitution reaction. A tertiary amine base, such as triethylamine (TEA), is added to scavenge the HCl generated during the reaction.
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Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the crude 4-methyl-3-nitrobenzoyl chloride (approx. 0.055 mol) in 100 mL of an anhydrous aprotic solvent, such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Amine Addition: In a separate flask, prepare a solution of N-cyclohexyl-N-methylamine (6.8 g, 0.060 mol, 1.1 eq) and triethylamine (8.4 mL, 0.060 mol, 1.1 eq) in 50 mL of anhydrous DCM.
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Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Work-up: Quench the reaction by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl (to remove excess amines), 100 mL of saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with 100 mL of brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Overall Synthetic Workflow
The entire process from commercially available starting materials to the final purified product is a multi-step procedure requiring careful control of reaction conditions and rigorous purification.
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization
The identity and purity of the final product, N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide, must be confirmed through standard analytical techniques.
Table 3: Physicochemical Properties and Expected Analytical Data
| Property | N-cyclohexyl-N,4-dimethyl-3-nitrobenzamide (Expected) |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR | Signals corresponding to aromatic protons (3H), cyclohexyl protons (11H), N-methyl protons (3H, singlet), and aryl-methyl protons (3H, singlet). |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon (~170 ppm), cyclohexyl carbons, N-methyl carbon, and aryl-methyl carbon. |
| IR (cm⁻¹) | Strong C=O stretch (~1630-1650), characteristic N-O stretches for nitro group (~1530 and ~1350). |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 291.17. |
Conclusion
This guide details a reliable and scalable . The strategy relies on two fundamental and high-yielding reactions: the regioselective nitration of p-toluic acid and a subsequent amide coupling via an acyl chloride intermediate. The protocols provided are based on established chemical principles and offer a clear pathway for obtaining the target molecule in high purity. This synthesis provides a valuable building block for further investigation in pharmaceutical and materials science research.
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